molecular formula C12H22O2 B3369840 (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester CAS No. 250732-60-6

(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester

Cat. No. B3369840
M. Wt: 198.3 g/mol
InChI Key: UOUVBKBEVHMHLL-UHFFFAOYSA-N
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Patent
US06610711B2

Procedure details

A solution of ethyl 2-(4,4-dimethyl-2-cyclohexene-1-ylidene)acetate (Preparation 13, 4.0 g, 21 mmol) in methanol (40 ml) was treated with 5% palladium on carbon, and the suspension was placed under an atmosphere of hydrogen (60 p.s.i.) at room temperature for 48 h. The mixture was filtered through a short pad of silica (40 g) and the filtrate was concentrated in vacuo to afford the title compound as a colourless oil (3.7 g, 91%).
Name
ethyl 2-(4,4-dimethyl-2-cyclohexene-1-ylidene)acetate
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:14])[CH2:7][CH2:6][C:5](=[CH:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[CH:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:14])[CH2:3][CH2:4][CH:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:6][CH2:7]1

Inputs

Step One
Name
ethyl 2-(4,4-dimethyl-2-cyclohexene-1-ylidene)acetate
Quantity
4 g
Type
reactant
Smiles
CC1(C=CC(CC1)=CC(=O)OCC)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a short pad of silica (40 g)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC1(CCC(CC1)CC(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 88.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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